2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Description
The compound 2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a dimethylsulfamoyl group at position 6 and a 2,4-dichlorobenzamide moiety at position 2. The dimethylsulfamoyl group likely enhances solubility and binding interactions, while the dichlorophenyl moiety may influence steric and electronic properties critical for target engagement .
Properties
IUPAC Name |
2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O3S2/c1-21(2)26(23,24)10-4-6-13-14(8-10)25-16(19-13)20-15(22)11-5-3-9(17)7-12(11)18/h3-8H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWODDMYPYLQJLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the dimethylsulfamoyl group. The final step involves the formation of the benzamide linkage through a condensation reaction with 2,4-dichlorobenzoyl chloride under basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation or reduction under specific conditions.
Condensation Reactions: The amide group can form condensation products with other reactive species.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the benzothiazole ring structure.
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazole derivatives, including 2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide, exhibit promising anticancer properties. These compounds have shown efficacy against various cancer types by selectively targeting cancer cells while sparing normal tissues.
Case Study:
A study highlighted the anti-tumor effects of benzothiazole derivatives where this compound was tested against ovarian and breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Benzothiazole derivatives are known to inhibit inflammatory pathways, making them suitable candidates for treating inflammatory diseases.
Data Table: Anti-inflammatory Efficacy
| Compound Name | Inhibition Percentage (%) | Concentration (µM) | Target Pathway |
|---|---|---|---|
| This compound | 75% | 20 | NF-kB Pathway |
| Control | 0% | - | - |
Molecular Interactions
Density Functional Theory (DFT) calculations have been employed to elucidate the molecular interactions of this compound with biological targets. These studies suggest that the compound forms stable complexes with target proteins involved in tumor growth and inflammatory responses .
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions that have been optimized for yield and purity. Various derivatives of this compound are being explored to enhance its pharmacological properties.
Synthesis Overview:
- Starting Materials: Benzothiazole derivatives and chlorinated amides.
- Reagents: Dimethyl sulfamide as a key reagent.
- Yield: Typically above 80% for the final product after purification.
Mechanism of Action
The mechanism by which 2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Properties of Structural Analogs
Key Findings:
- DHFR Inhibition : The 1,3,4-thiadiazole derivative (Compound 4, ) demonstrated strong binding to dihydrofolate reductase (DHFR) with ΔG = -9.0 kcal/mol, attributed to hydrogen bonds with Asp 21, Ser 59, and Tyr 22 . The target compound’s dimethylsulfamoyl group may similarly engage polar residues in enzymatic pockets.
- Opioid Activity : N-Substituted benzamides like the 3,4-dichloro derivative () show affinity for opioid receptors, suggesting that chloro-substituted benzamides are versatile scaffolds for CNS-targeted drugs .
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogs like 2-BTBA and 2-BTFBA crystallize in orthorhombic systems with distinct lattice parameters (e.g., 2-BTBA: a = 5.9479 Å, b = 16.8568 Å; 2-BTFBA: a = 5.2216 Å, b = 20.2593 Å) (). The dimethylsulfamoyl group in the target compound may alter packing efficiency and intermolecular interactions compared to smaller substituents .
- Optical Properties : Fluorinated analogs (e.g., 2-BTFBA) exhibit yellow coloration due to extended conjugation, whereas sulfamoyl substitution may shift absorption spectra further .
Biological Activity
2,4-Dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 436.4 g/mol. It features a benzothiazole moiety that is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit broad-spectrum antitumor activity. The specific compound this compound has been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that compounds with similar structures demonstrated significant cytotoxicity against human tumor cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells through mechanisms involving apoptosis and inhibition of tubulin polymerization .
Antimicrobial Properties
The compound also displays promising antimicrobial activity. Studies have shown that benzothiazole derivatives can inhibit the growth of various fungi and bacteria. For instance, related compounds have been tested against fungal pathogens with results indicating effective inhibition at low concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Like many benzothiazole derivatives, this compound may interact with DNA, leading to cross-linking and subsequent apoptosis in rapidly dividing cells.
- Enzyme Inhibition : The compound has been noted for its ability to inhibit key enzymes involved in cellular processes, which can contribute to its antitumor effects.
- Oxidative Stress Induction : Some studies suggest that the compound induces oxidative stress within cells, leading to cellular damage and death.
Case Studies
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited IC50 values below 10 μg/mL against several cancer cell lines, indicating potent cytotoxic effects .
- Antifungal Activity : In agricultural applications, the compound was tested against common fungal pathogens. Results showed that it could effectively prevent fungal growth at concentrations comparable to established fungicides .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 436.4 g/mol |
| Antitumor Activity (IC50) | < 10 μg/mL |
| Antifungal Activity | Effective against various fungi |
| Mechanisms of Action | DNA interaction, enzyme inhibition, oxidative stress induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
